molecular formula C19H18BrN3O2S B3075716 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide CAS No. 1034443-41-8

1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

Cat. No.: B3075716
CAS No.: 1034443-41-8
M. Wt: 432.3 g/mol
InChI Key: UWIWYJHLIMRTOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of an isothiocyanate group, an oxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a phenyl group with a methoxy group using reagents such as methanol and a catalyst.

    Attachment of the Isothiocyanate Group: The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and a base, followed by oxidation.

    Formation of the Pyridinium Salt: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl bromide, to form the pyridinium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Isothiocyanatopropyl)-4-[5-(4-hydroxyphenyl)-2-oxazolyl]pyridinium bromide: Similar structure with a hydroxy group instead of a methoxy group.

    1-(3-Isothiocyanatopropyl)-4-[5-(4-methylphenyl)-2-oxazolyl]pyridinium bromide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-(3-isothiocyanatopropyl)pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N3O2S.BrH/c1-23-17-5-3-15(4-6-17)18-13-21-19(24-18)16-7-11-22(12-8-16)10-2-9-20-14-25;/h3-8,11-13H,2,9-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIWYJHLIMRTOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCCN=C=S.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034443-41-8
Record name 1034443-41-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Reactant of Route 2
Reactant of Route 2
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Reactant of Route 3
Reactant of Route 3
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Reactant of Route 4
Reactant of Route 4
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Reactant of Route 5
Reactant of Route 5
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Reactant of Route 6
Reactant of Route 6
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.